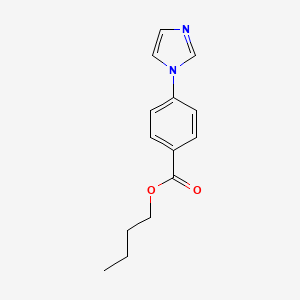
butyl 4-(1H-imidazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(1H-imidazol-1-yl)benzoate, also known as BIB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BIB belongs to the class of imidazole derivatives and has been studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
Butyl 4-(1H-imidazol-1-yl)benzoate exerts its pharmacological effects through multiple mechanisms. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate induces apoptosis in tumor cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. butyl 4-(1H-imidazol-1-yl)benzoate also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activation of matrix metalloproteinases (MMPs). In inflammation research, butyl 4-(1H-imidazol-1-yl)benzoate reduces the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and reducing the expression of cyclooxygenase-2 (COX-2). In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate reduces oxidative stress by increasing the expression of antioxidant enzymes and inhibiting the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
butyl 4-(1H-imidazol-1-yl)benzoate has been shown to have several biochemical and physiological effects in scientific research. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, butyl 4-(1H-imidazol-1-yl)benzoate reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate reduces oxidative stress and inhibits the production of inflammatory mediators. butyl 4-(1H-imidazol-1-yl)benzoate has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using butyl 4-(1H-imidazol-1-yl)benzoate in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. butyl 4-(1H-imidazol-1-yl)benzoate is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using butyl 4-(1H-imidazol-1-yl)benzoate is its limited solubility in water, which can make it difficult to administer in vivo. butyl 4-(1H-imidazol-1-yl)benzoate also has a short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
For research on butyl 4-(1H-imidazol-1-yl)benzoate include investigating its potential as a combination therapy for cancer and as a therapeutic agent for chronic inflammatory and neurodegenerative diseases.
Synthesemethoden
Butyl 4-(1H-imidazol-1-yl)benzoate can be synthesized through a multistep process involving the reaction of 4-nitrobenzoic acid with butylamine to form butyl 4-nitrobenzoate. This intermediate is then reduced to butyl 4-aminobenzoate, which is further reacted with imidazole to produce butyl 4-(1H-imidazol-1-yl)benzoate. The final product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(1H-imidazol-1-yl)benzoate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that butyl 4-(1H-imidazol-1-yl)benzoate can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB). In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate has been studied for its potential as a neuroprotective agent, as it can reduce oxidative stress and inhibit the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
butyl 4-imidazol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-10-18-14(17)12-4-6-13(7-5-12)16-9-8-15-11-16/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKQJKVSRTURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-imidazol-1-ylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)
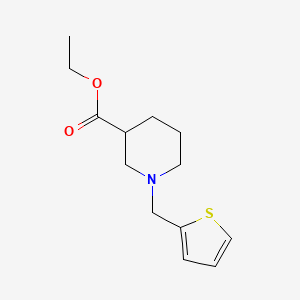
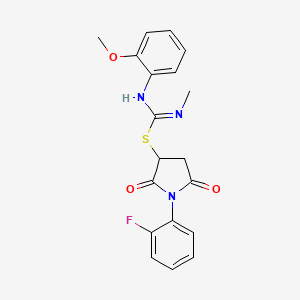
![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)
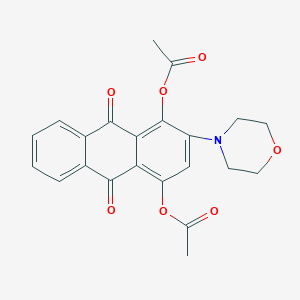
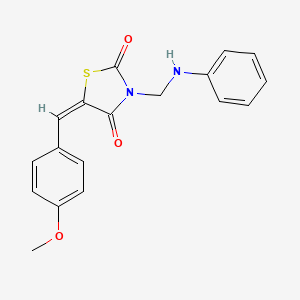
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)
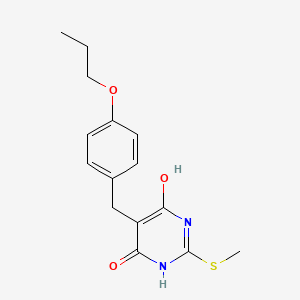
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
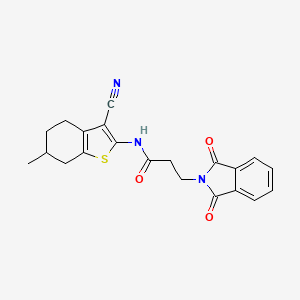
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)